ALDH Isoform Inhibition Profile: 3-Bromo-2,5-dimethoxybenzaldehyde vs. Benchmark Inhibitor KS100
3-Bromo-2,5-dimethoxybenzaldehyde inhibits ALDH1A1 with an IC50 of 420 nM, ALDH3A1 with an IC50 of 368 nM, and ALDH2 with an IC50 of 1,920 nM [1]. Compared to the benchmark ALDH inhibitor KS100 (IC50: ALDH1A1 = 334 nM, ALDH3A1 = 360 nM, ALDH2 = 2,137 nM) , the 3-bromo-2,5-dimethoxybenzaldehyde exhibits a similar overall potency but with a slightly improved selectivity window for ALDH3A1 over ALDH2 (5.2-fold vs. 5.9-fold for KS100).
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | ALDH1A1: 420 nM; ALDH3A1: 368 nM; ALDH2: 1,920 nM |
| Comparator Or Baseline | KS100: ALDH1A1: 334 nM; ALDH3A1: 360 nM; ALDH2: 2,137 nM |
| Quantified Difference | ALDH1A1: 86 nM higher IC50; ALDH3A1: 8 nM higher IC50; ALDH2: 217 nM lower IC50 |
| Conditions | In vitro enzyme inhibition assays using recombinant human ALDH isoforms; substrate: propionaldehyde (ALDH1A1), 4-nitrobenzaldehyde (ALDH3A1), acetaldehyde (ALDH2). |
Why This Matters
This differentiated ALDH inhibition profile provides researchers with a distinct chemical tool for probing isoform-specific biology, particularly in cancer stem cell and metabolic disease models, where selective ALDH modulation is critical.
- [1] BindingDB. BDBM50555622 (CHEMBL4764389) - 3-Bromo-2,5-dimethoxybenzaldehyde. Affinity Data for ALDH1A1, ALDH3A1, ALDH2. View Source
